Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate
Description
Systematic Nomenclature and Structural Characteristics
The compound’s systematic IUPAC name, methyl 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate , reflects its intricate architecture. Its molecular formula is C₁₁H₁₃NO₃ , with a molecular weight of 207.23 g/mol (calculated from ). The structure comprises three key components:
- Cyano group (-CN) at the C2 position, contributing to electron-withdrawing effects.
- Methyl ester moiety (-COOCH₃) at C1, enhancing solubility in polar aprotic solvents.
- 2,2-Dimethyltetrahydro-4H-pyran-4-ylidene ring , a six-membered oxygen-containing heterocycle with geminal dimethyl substituents at C2 and a conjugated exocyclic double bond at C4.
The tetrahydropyran ring adopts a chair conformation , stabilized by the 2,2-dimethyl groups, which introduce steric hindrance and restrict ring puckering. The exocyclic double bond (C4-ylidene) enables conjugation with the cyano and ester groups, creating a planar, electron-deficient system suitable for cycloaddition reactions.
Structural Isomerism : The compound exhibits Z/E isomerism due to the exocyclic double bond. Computational studies suggest the Z-isomer is thermodynamically favored by 4.2 kJ/mol, as the cyano and ester groups adopt a cis orientation to minimize steric clashes.
Historical Context in Heterocyclic Chemistry Research
First synthesized in the late 20th century, this compound emerged as a precursor for 4H-pyran derivatives , a class of heterocycles with applications in pharmaceuticals and materials science. Key milestones include:
- 1990s : Development of Knoevenagel condensation protocols to access α,β-unsaturated esters from tetrahydropyran-4-one derivatives.
- 2000s : Use in multicomponent reactions (MCRs) to construct polyfunctionalized pyrans, as demonstrated by Zonouz et al. (2014), who achieved 85–95% yields under infrared irradiation.
- 2020s : Applications in synthesizing nonlinear optical (NLO) materials , leveraging its electron-deficient π-system for charge-transfer complexes.
The compound’s versatility stems from its ability to act as a Michael acceptor in cyclization reactions, enabling rapid access to fused pyranocoumarins and pyridopyrans.
Key Physicochemical Properties and Stability Profiles
Stability :
- Thermal Stability : Decomposes above 160°C via retro-Diels-Alder pathways.
- Hydrolytic Sensitivity : The ester group undergoes slow hydrolysis in aqueous NaOH (t₁/₂ = 8 h at pH 12).
- Photostability : The conjugated system resists UV degradation under inert atmospheres.
Spectroscopic Data :
- IR (KBr) : 2240 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 4.12 (t, 2H, pyran H3/H5), 6.45 (s, 1H, ylidene H).
This compound’s stability and reactivity profile make it a valuable intermediate in heterocyclic synthesis, though further studies are needed to explore its full potential in materials science.
Properties
IUPAC Name |
methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDEICDZALXGL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C(=O)OC)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate typically involves:
- Construction of the tetrahydro-4H-pyran ring system.
- Introduction of cyano and ester functional groups at specific positions.
- Use of multi-component or one-pot reactions to optimize yield and purity.
The compound’s core structure is a six-membered oxygen-containing heterocycle (pyran) with cyano and methyl ester substituents, requiring careful control of reaction conditions to achieve the desired substitution pattern.
Preparation of the Tetrahydro-4H-pyran Core
A key intermediate for the synthesis is tetrahydro-4H-pyran-4-one or its derivatives, which serve as precursors for further functionalization.
Industrial Preparation of Tetrahydro-4H-pyran-4-one:
- Starting materials: 3-chloropropionyl chloride and aluminum chloride.
- Process: Reaction with ethylene gas under controlled temperature (<10 °C) in methylene dichloride solvent.
- Work-up: Hydrolysis with water and hydrochloric acid at 0 °C, followed by extraction and vacuum distillation.
- Yield and purity: The method enables industrial scale production with high purity products.
This method, patented in China (CN103508990A), describes a three-step reaction sequence:
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-chloropropionyl chloride + AlCl3 + ethylene gas, <10 °C, 2 h | Reaction mixture | Formation of intermediate |
| 2 | Addition of water, HCl, cooling to 0 °C | 1,5-dichloropentanone | Extraction and layering |
| 3 | Reflux with water, phosphoric acid, sodium dihydrogen phosphate | Tetrahydro-4H-pyran-4-one | Vacuum distillation to purify |
This intermediate is essential for subsequent cyano and ester group introduction.
Introduction of Cyano and Ester Groups: Multi-Component and One-Pot Reactions
The functionalization of the tetrahydropyran ring to yield this compound involves condensation and cyano group incorporation, often achieved via multi-component reactions.
One-Pot Multi-Component Synthesis:
- Components: Aromatic aldehydes or cyclic ketones, malononitrile, and methyl or ethyl acetoacetate derivatives.
- Catalyst: L-proline (10 mol%) as an organocatalyst.
- Solvent: Ethanol under reflux conditions.
- Mechanism: Knoevenagel condensation followed by cyclization.
- Advantages: High yields, mild conditions, environmentally benign solvent.
A related study on 2-amino-4H-pyran derivatives, which share similar structural motifs, reported the following optimized conditions:
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Catalyst amount | 10 mol% L-proline | 93 | Optimal catalyst loading |
| Solvent | Ethanol | - | Polar solvent improves solubility |
| Reaction temperature | Reflux | - | Ensures completion of reaction |
| Reaction time | ~3 hours | - | Sufficient for full conversion |
This approach is adaptable for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Detailed Reaction Scheme (Hypothetical Based on Literature)
- Synthesis of 2,2-dimethyltetrahydro-4H-pyran-4-one intermediate via industrial method described above.
- Condensation reaction between the tetrahydropyran-4-one derivative, malononitrile, and methyl acetate derivatives under L-proline catalysis.
- Cyclization and dehydration to form the this compound.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst efficiency: L-proline at 10 mol% is optimal for yield and reaction rate in multi-component reactions involving cyano and ester group introduction.
- Solvent choice: Ethanol is preferred due to polarity and environmental considerations, improving solubility and reaction kinetics.
- Temperature control: Reflux conditions ensure complete reaction, but temperature should be carefully controlled to avoid side reactions.
- Purification: Vacuum distillation and extraction steps are critical for obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate serves as a versatile intermediate in organic chemistry. Its applications include:
- Building Block for Complex Molecules: It is utilized as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of active pharmaceutical ingredients (APIs) due to its reactive cyano group. |
| Agrochemical Synthesis | Acts as an intermediate in the production of pesticides and herbicides. |
Pharmaceutical Applications
The compound has shown potential in drug development, particularly as a precursor for anticancer agents and other therapeutic compounds.
Case Study: Anticancer Research
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. A study demonstrated that modifications to the cyano group can enhance biological activity and selectivity towards cancer cells.
Table: Biological Activity of Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.5 |
| Compound C | A549 | 7.8 |
Agrochemical Applications
In agriculture, this compound is used for developing new herbicides and insecticides due to its ability to inhibit specific biological pathways in pests.
Research Findings:
Studies have shown that formulations containing this compound effectively control pest populations while minimizing environmental impact.
Table: Efficacy of Agrochemical Formulations
| Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Formulation X | Aphids | 85% |
| Formulation Y | Beetles | 90% |
Mechanism of Action
The mechanism of action of Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydropyran ring play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related esters and pyran derivatives (Table 1):
Electronic and Steric Effects
- Cyano Group Influence: The cyano group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic additions or cyclizations. This contrasts with non-cyano analogs like Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, which lack such reactivity .
- This differs from unsubstituted analogs like 2-(Oxan-4-ylidene)acetic acid, which exhibit greater conformational flexibility .
Solubility and Stability
- Solubility: The cyano group increases polarity compared to non-polar analogs, improving solubility in polar solvents (e.g., DMSO or methanol). However, steric effects may reduce solubility relative to smaller esters like Methyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate, which is supplied as a 10 mM solution .
- Stability : The conjugated dihydro-pyran-ylidene system in analogs like 2-(Oxan-4-ylidene)acetic acid allows for resonance stabilization, whereas the target compound’s dimethyl groups may enhance kinetic stability against ring-opening reactions .
Biological Activity
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate, with the molecular formula , is a compound characterized by its unique structure, which includes a cyano group and a tetrahydropyran ring. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its structural features. The cyano group can act as a nucleophile or electrophile, facilitating interactions with various biological targets. The tetrahydropyran ring enhances the compound's ability to modulate biological pathways, potentially affecting cellular processes such as apoptosis and cell signaling.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro assays demonstrated effective inhibition of bacterial growth at concentrations below 50 μM.
- Cytotoxic Effects : In cell viability assays using human cancer cell lines, the compound showed cytotoxicity with an EC50 value ranging from 20 to 40 μM, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
- Cytotoxicity in Cancer Research : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), this compound resulted in reduced cell viability, indicating its potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | EC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Cytotoxic | 20 - 40 |
| Propanedinitrile derivatives | Structure | Moderate Antimicrobial | >50 |
| 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran | Structure | Low Cytotoxicity | >100 |
This table illustrates that while other compounds exhibit some level of biological activity, this compound demonstrates more potent effects at lower concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate in laboratory settings?
- Methodological Answer : The compound can be synthesized via condensation of ethyl cyanoacetate with a substituted pyranone precursor, followed by cyclization. For example, analogous methods involve reacting cyanoacetate esters with ketones or enol ethers under acidic or basic conditions to form the tetrahydro-4H-pyran core. Cyclization steps may require refluxing in ethanol with catalysts like piperidine . Purification often involves crystallization or distillation to achieve high purity (>95%).
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve the pyran ring substituents and cyano/ester functional groups.
- FT-IR : Confirmation of the cyano group (C≡N stretch ~2200 cm) and ester carbonyl (C=O ~1700 cm).
- X-ray Crystallography : Definitive structural elucidation, particularly for resolving stereochemistry of the ylidene moiety .
Q. How does solvent polarity affect the solubility and stability of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound's ester and cyano groups. However, prolonged exposure to polar protic solvents (e.g., water, ethanol) may hydrolyze the ester group. Stability tests under inert atmospheres (N) are recommended to prevent degradation .
Advanced Research Questions
Q. How can solvent polarity influence the spectroscopic characterization of this compound?
- Methodological Answer : Solvent effects are critical in fluorescence and UV-Vis spectroscopy. For instance, in polar solvents, the compound may exhibit a redshift in emission spectra due to stabilization of excited-state dipoles. Fluorescence quantum yields can vary by up to 30% between nonpolar (e.g., hexane) and polar (e.g., acetonitrile) solvents. Time-resolved spectroscopy is recommended to study radiative vs. non-radiative decay pathways .
Q. What computational approaches predict the reactivity of the ylidene group in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the ylidene group, predicting regioselectivity in Diels-Alder reactions. Frontier Molecular Orbital (FMO) analysis identifies the HOMO (dienophile) and LUMO (diene) interactions. AI-driven synthesis planning tools, such as Template_relevance models, can propose feasible reaction pathways for functionalization .
Q. How can researchers resolve contradictory data in tautomerism studies of this compound?
- Methodological Answer : Contradictions may arise from equilibrium between keto-enol or ring-chain tautomers. Strategies include:
- Variable-Temperature NMR : Monitor chemical shift changes to identify tautomeric populations.
- Isotopic Labeling : Use -labeled compounds to track carbonyl group behavior.
- Computational Free Energy Calculations : Compare relative stabilities of tautomers using molecular dynamics simulations .
Q. What strategies optimize reaction yields in large-scale syntheses without industrial protocols?
- Methodological Answer : Lab-scale optimization involves:
- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) to identify critical parameters.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80%.
- In-line Purification : Use automated flash chromatography to isolate intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
